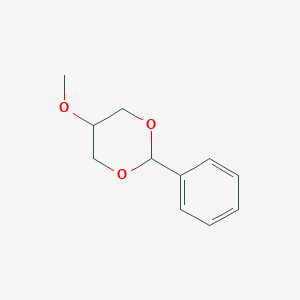

5-Methoxy-2-phenyl-1,3-dioxane

Vue d'ensemble

Description

5-Methoxy-2-phenyl-1,3-dioxane, also known as this compound, is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

1.1. SIRT1 Inhibition

Recent studies have identified derivatives of 5-methoxy-2-phenyl-1,3-dioxane as selective inhibitors of SIRT1 (Sirtuin 1), an enzyme involved in various cellular processes including aging and metabolism. Inhibitors targeting SIRT1 have potential applications in cancer therapy, particularly for colorectal carcinoma, prostate cancer, and myelogenous leukemia. For instance, one derivative exhibited an IC50 value of 460 nM, demonstrating significant selectivity over other sirtuins (SIRT2, SIRT3, and SIRT5) .

Table 1: Inhibitory Activities of SIRT1 Derivatives

| Compound | IC50 (μM) | Selectivity |

|---|---|---|

| 12n | 0.46 | SIRT1 > SIRT2 (113.5-fold) |

| 12i | 1.31 | SIRT1 > SIRT3 (254.3-fold) |

| 12j | 1.14 | SIRT1 > SIRT5 (10.83-fold) |

The structure-activity relationship (SAR) studies indicated that halogen substitutions at the ortho position of the phenol group enhance inhibitory activity .

1.2. Anticancer Potential

The ability of these compounds to inhibit SIRT1 suggests a potential role in anticancer therapies. By modulating the deacetylation processes within cells, these inhibitors may influence tumor growth and survival pathways, making them promising candidates for further development in oncology .

Organic Synthesis Applications

This compound serves as a valuable intermediate in organic synthesis due to its unique structural features that allow for various chemical transformations.

2.1. Synthetic Pathways

The compound can be synthesized through the condensation of substituted benzaldehydes with malonic acid derivatives to yield the desired dioxane structure. This synthetic versatility allows chemists to create a range of derivatives with tailored properties for specific applications .

Table 2: Synthetic Routes for Derivatives

| Starting Material | Reaction Type | Product |

|---|---|---|

| Benzaldehyde + Malonic Acid | Condensation | 2-phenyl-1,3-dioxane |

| Various Substituted Benzaldehydes | Condensation | Diverse dioxane derivatives |

2.2. Functionalization

The functionalization of the dioxane ring can lead to the development of new materials with specific properties suitable for applications in pharmaceuticals and materials science. The ability to modify the dioxane structure opens avenues for creating compounds with enhanced biological activity or improved physical properties .

Case Study 1: Development of Selective SIRT1 Inhibitors

A study focused on synthesizing various derivatives of this compound revealed that specific modifications could significantly enhance their potency against SIRT1. The most potent inhibitor from this study demonstrated an IC50 value that surpassed existing inhibitors like EX-527, suggesting a promising lead for future drug development .

Case Study 2: Synthetic Applications in Material Science

Research into the functionalization of the dioxane ring has shown potential applications in creating novel polymers and materials with specific mechanical properties. These advancements could lead to innovations in areas such as drug delivery systems and biodegradable materials .

Propriétés

Numéro CAS |

104216-84-4 |

|---|---|

Formule moléculaire |

C11H14O3 |

Poids moléculaire |

194.23 g/mol |

Nom IUPAC |

5-methoxy-2-phenyl-1,3-dioxane |

InChI |

InChI=1S/C11H14O3/c1-12-10-7-13-11(14-8-10)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3 |

Clé InChI |

VGRWLSCCYCJYST-UHFFFAOYSA-N |

SMILES |

COC1COC(OC1)C2=CC=CC=C2 |

SMILES canonique |

COC1COC(OC1)C2=CC=CC=C2 |

Key on ui other cas no. |

104216-84-4 |

Synonymes |

2-M-1,3-OOBG 2-O-methyl-1,3-O,O-benzylideneglycerol |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.